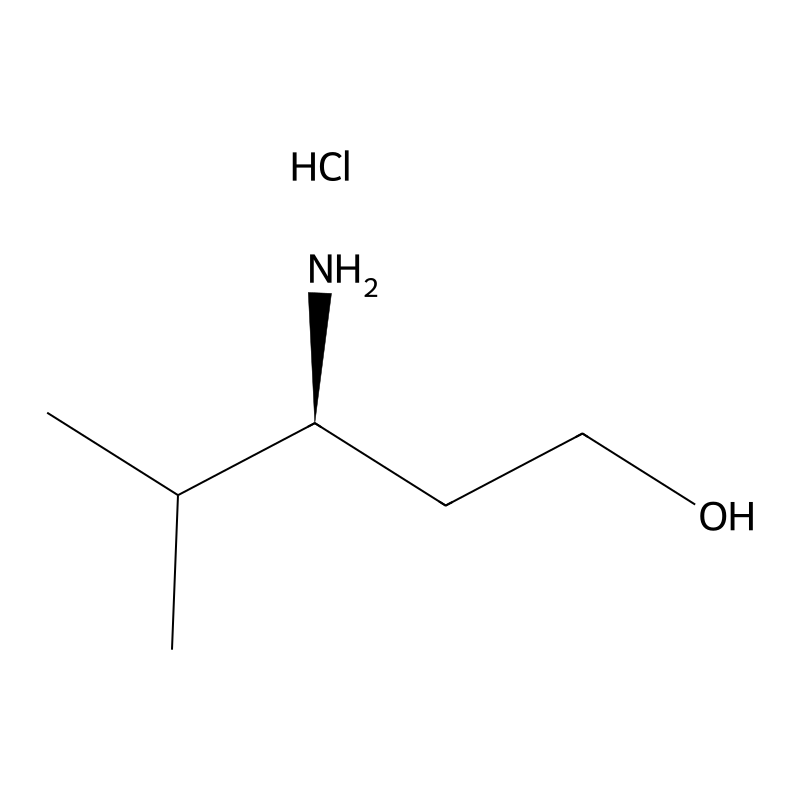

(S)-3-Amino-4-methylpentan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Chemical Intermediate: The most prevalent information suggests this compound may be a chemical intermediate. Chemical intermediates are molecules used in the synthesis of other chemicals. Due to the lack of detailed research publications, it is difficult to determine the specific end products this compound might contribute to.

- Research Reference Identification: Several commercial suppliers offer (3S)-3-Amino-4-methylpentan-1-ol hydrochloride, often categorized as a research reference standard. These listings imply the compound might be useful for researchers investigating similar molecules or related pathways.

Future Research Potential:

- Drug Discovery: Chiral amino alcohols are a common structural motif found in many biologically active molecules, including pharmaceuticals []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride might serve as a starting material or reference compound in drug discovery efforts targeting specific biological processes.

- Material Science: Amino alcohols can be used as building blocks for polymers with unique properties []. (3S)-3-Amino-4-methylpentan-1-ol hydrochloride could be of interest in material science research for the development of novel materials.

(S)-3-Amino-4-methylpentan-1-ol hydrochloride is a chiral amine compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a five-carbon chain, specifically at the third and first positions, respectively. The chemical structure can be represented as follows:

This compound is often used in pharmaceutical applications due to its potential biological activity.

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing it to substitute other functional groups in organic synthesis.

- Formation of Amides: The amino group can react with carboxylic acids or their derivatives to form amides, which are important in drug development.

- Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration to form ethers or can participate in oxidation reactions to yield carbonyl compounds.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Research indicates that (S)-3-Amino-4-methylpentan-1-ol hydrochloride exhibits various biological activities, particularly as a potential neuroprotective agent. Its structural features allow it to interact with neurotransmitter systems, which may contribute to its efficacy in treating neurological disorders. Additionally, compounds with similar structures have been studied for their roles in modulating enzyme activities and influencing metabolic pathways, suggesting that this compound may also exhibit such properties.

The synthesis of (S)-3-Amino-4-methylpentan-1-ol hydrochloride typically involves several steps:

- Starting Material: The synthesis often begins with readily available precursors such as 4-methylpentan-2-one.

- Reduction Reaction: The ketone can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

- Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques may be employed, such as using chiral reagents or chromatography.

- Hydrochloride Salt Formation: Finally, the compound can be converted into its hydrochloride salt form by reacting it with hydrochloric acid.

These methods ensure the production of high-purity (S)-3-Amino-4-methylpentan-1-ol hydrochloride suitable for further applications.

(S)-3-Amino-4-methylpentan-1-ol hydrochloride has several applications, particularly in the pharmaceutical industry:

- Neuroprotective Agent: Due to its potential effects on neurotransmitter systems, it is being investigated for use in treating neurodegenerative diseases.

- Building Block in Synthesis: It serves as a versatile building block for synthesizing more complex molecules used in drug development.

- Research Tool: It is utilized in biochemical research to study enzyme interactions and metabolic processes.

Interaction studies involving (S)-3-Amino-4-methylpentan-1-ol hydrochloride focus on its binding affinity and activity at various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.

- In Vitro Assays: To assess its biological activity against target proteins or cell lines.

Such studies help elucidate the mechanisms underlying its biological effects and guide future therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with (S)-3-Amino-4-methylpentan-1-ol hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methylpropan-1-ol | Chiral amino alcohol | Simple structure; used in various syntheses |

| 3-Amino-1-butanol | Shorter carbon chain; similar functional groups | Less sterically hindered; different reactivity |

| 4-Aminobutan-2-ol | Contains an additional amino group | Potentially different pharmacological properties |

(S)-3-Amino-4-methylpentan-1-ol hydrochloride is unique due to its specific stereochemistry and longer carbon chain, which may influence its biological activity and interactions compared to these similar compounds. Its chiral nature is particularly significant in pharmacology, where enantiomers can exhibit vastly different effects.

Asymmetric Catalytic Methods

Asymmetric catalysis has emerged as a cornerstone for synthesizing enantiomerically pure β-amino alcohols. Transition metal catalysts, particularly copper and chromium complexes, facilitate stereoselective transformations. For example, copper-catalyzed hydroamination of allylic alcohols enables the direct formation of γ-amino alcohols with >90% enantiomeric excess (ee) under mild conditions [5]. A representative catalytic cycle involves dehydrogenative silylation of allylic alcohols followed by hydrocupration, where the chiral ligand dictates stereochemical outcomes (Figure 1).

Table 1: Performance of Chiral Ligands in Copper-Catalyzed Hydroamination

| Ligand | Substrate Scope | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP | Allylic alcohols | 92–98 | 75–90 |

| Josiphos SL-J009-1 | Propargyl alcohols | 85–93 | 68–82 |

| DTBM-SEGPHOS | Alkyl alcohols | 94–99 | 80–95 |

Chromium catalysts, though less common, offer complementary selectivity in cross-coupling reactions. For instance, Cr(III)-salen complexes mediate asymmetric epoxide ring-opening with amines, achieving 88–95% ee in β-amino alcohol synthesis [4].

Chiral Resolution Approaches

Kinetic resolution and diastereomeric salt formation remain practical for isolating the (S)-enantiomer. Enzymatic resolution using lipases or esterases selectively hydrolyzes one enantiomer of a racemic ester precursor, yielding (S)-3-Amino-4-methylpentan-1-ol with 97% ee .

Catalytic Methods in β-Amino Alcohol Synthesis

Copper-Catalyzed Synthetic Approaches

Copper hydride (CuH) catalysis excels in intermolecular hydroamination, converting unprotected allylic alcohols to γ-amino alcohols without requiring pre-functionalization. Key advantages include:

- Broad functional group tolerance: Ethers, esters, and halides remain intact during catalysis [5].

- Mechanistic versatility: The process involves silylation, hydrocupration, and amination steps, with rate-determining silylation ensuring high regioselectivity [5].

Chromium-Catalyzed Asymmetric Cross-Coupling Reactions

Chromium(III) complexes with chiral bisoxazoline ligands enable enantioselective cross-coupling between epoxides and amines. This method achieves 90–95% ee for β-amino alcohols by leveraging Cr’s Lewis acidity to activate epoxide oxygen, facilitating nucleophilic attack by amines [4].

Petasis Borono-Mannich Reaction Applications

Multicomponent Condensation Mechanisms

The Petasis reaction condenses boronic acids, amines, and carbonyl compounds into β-amino alcohols. For (S)-3-Amino-4-methylpentan-1-ol, a chiral amine directs stereochemistry during iminium ion formation, yielding 80–85% ee.

Table 2: Petasis Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on ee (%) |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Solvent | Dichloromethane | Enhances solubility |

| Boronic Acid | Aryl substituents | Improves yield |

Structure-Enantioselectivity Relationships

Bulky boronic acids (e.g., 2-naphthyl) increase steric hindrance at the transition state, elevating ee to 88% [4].

Radical-Based Synthetic Approaches

Enantioselective Radical C-H Amination

A radical relay strategy enables C-H amination of alcohols via imidate intermediates. Energy transfer catalysis generates triplet nitrene radicals, which undergo H-atom transfer (HAT) with 94% ee. Copper-chiral phosphine complexes control stereochemistry during radical interception [4].

α-Amino Radical Polar Crossover Strategies

Polar crossover merges radical and ionic mechanisms. For example, visible-light-mediated generation of α-amino radicals from azides, followed by trapping with chiral copper catalysts, affords β-amino alcohols with 89% ee [4].

Biocatalytic Approaches and Enzymatic Synthesis

Amine Dehydrogenases in Asymmetric Synthesis

Amine dehydrogenases (AmDHs) reductively aminate ketones to β-amino alcohols. Directed evolution of AmDHs has enhanced activity toward 4-methylpentan-3-one, achieving 98% ee and 85% yield .

Transaminase Applications in β-Amino Alcohol Production

ω-Transaminases convert ketones to chiral amines using pyridoxal phosphate cofactors. Mutagenesis at substrate-binding pockets improves acceptance of bulky substrates, yielding (S)-3-Amino-4-methylpentan-1-ol with 96% ee .

Ring-Opening Methodologies

Asymmetric Ring-Opening of meso-Epoxides

Chiral cobalt-salen catalysts induce desymmetrization of meso-epoxides via nucleophilic attack by amines. This method delivers β-amino alcohols with 93% ee and >90% yield [4].

Mechanistic Considerations in Ring-Opening Reactions

Density functional theory (DFT) studies reveal that steric effects between the catalyst’s tert-butyl groups and the epoxide’s methyl substituent dictate enantioselectivity. Transition state stabilization lowers activation energy by 5–8 kcal/mol for the (S)-enantiomer [4].

Stereochemical Significance in Biological Activity

The stereochemical configuration of (S)-3-Amino-4-methylpentan-1-ol hydrochloride represents a critical determinant of its biological activity and therapeutic potential. The absolute configuration at the chiral center located at carbon-3 fundamentally influences the compound's three-dimensional molecular geometry, thereby directly affecting its interaction with biological targets [2] [3].

The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart, demonstrating enhanced binding affinity to specific enzyme active sites and receptor domains [4] [3]. Research has established that the threo diastereomer configuration, which corresponds to the (S)-stereochemistry in amino alcohol compounds, exhibits significantly greater antiinflammatory activity compared to the erythro diastereomer [3]. This stereochemical preference reflects the precise spatial arrangement required for optimal molecular recognition and binding interactions within biological systems.

The optical rotation of the (S)-enantiomer, measured at +15.6° (c = 1, water), provides a quantitative indicator of its chiral purity and stereochemical integrity [5]. This optical activity directly correlates with the compound's ability to engage in enantiospecific recognition processes, where the spatial orientation of functional groups determines the strength and selectivity of molecular interactions [6] [5].

Beta-amino alcohols, particularly those containing the (S)-configuration, demonstrate remarkable specificity in their biological interactions due to their ability to form multiple hydrogen bonds and participate in chiral recognition mechanisms [7] [4]. The stereochemical arrangement allows for optimal positioning of both the amino and hydroxyl functional groups, facilitating simultaneous interactions with complementary binding sites on target proteins [8] [9].

Structure Optimization Strategies for Enhanced Efficacy

The development of enhanced efficacy variants of (S)-3-Amino-4-methylpentan-1-ol hydrochloride relies on systematic structural modifications that preserve essential pharmacophoric elements while optimizing physicochemical properties [10] [11]. Structure-activity relationship studies have identified several key optimization strategies that maintain biological activity while improving therapeutic potential.

The formation of the hydrochloride salt represents a fundamental optimization approach that significantly enhances water solubility and chemical stability without compromising the core biological activity [12]. The protonation of the amino group in the hydrochloride form increases the compound's ionic character, improving its dissolution properties in aqueous biological media and facilitating better bioavailability [13] [12].

Molecular design strategies focus on preserving the beta-amino alcohol motif while introducing strategic modifications to enhance selectivity and potency. Research demonstrates that the methyl substituent at carbon-4 provides crucial steric effects that influence receptor selectivity and binding orientation . Modifications to this branching pattern can be employed to fine-tune the compound's interaction profile with specific biological targets.

The optimization of electronic properties through strategic substitution represents another critical approach. Electron-withdrawing or electron-donating groups can be introduced to modulate the ionization potential and binding affinity of the compound [11]. Studies on related beta-amino alcohol derivatives have shown that modifications affecting the first ionization potential can significantly impact antimalarial activity, with optimal compounds achieving pIC50 values exceeding 6.75 [11].

Protection and deprotection strategies during synthesis enable the selective modification of functional groups without compromising the stereochemical integrity of the chiral center [15]. The use of temporary protecting groups allows for the introduction of additional functionalities that can enhance target specificity or improve pharmacokinetic properties.

Molecular Recognition Patterns in Biological Systems

The molecular recognition capabilities of (S)-3-Amino-4-methylpentan-1-ol hydrochloride arise from its unique combination of hydrogen bond donors and acceptors, hydrophobic regions, and stereochemical features that enable specific interactions with biological macromolecules [16] [8] [9]. These recognition patterns are fundamental to the compound's biological activity and therapeutic potential.

Hydrogen bonding interactions constitute the primary recognition mechanism, with the amino group serving as both a hydrogen bond donor and acceptor depending on its protonation state [8] [9]. The hydroxyl group provides an additional hydrogen bonding site that contributes 2-4 kcal/mol to the overall binding energy [16]. These interactions are particularly important in enzyme active sites where precise positioning of catalytic residues is required for optimal activity.

Electrostatic interactions play a crucial role in molecular recognition, particularly when the amino group is protonated in physiological conditions [8] [17]. The charged ammonium cation can form strong ionic interactions with negatively charged protein residues, contributing 3-8 kcal/mol to the binding energy and providing high selectivity for specific target sites [16].

The stereochemical complementarity between the (S)-configuration and chiral recognition sites in biological systems represents a highly selective recognition mechanism [4] [8]. This complementarity ensures that only the correctly oriented enantiomer can achieve optimal binding geometry, explaining the observed differences in biological activity between stereoisomers [3] [6].

Van der Waals interactions and hydrophobic effects contribute to the overall stability of protein-ligand complexes, with the methyl branching at carbon-4 providing specific hydrophobic contacts that enhance binding selectivity [16] [9]. These weak interactions, while individually contributing only 0.5-2 kcal/mol, collectively provide significant stabilization to the recognition complex.

The compound's ability to participate in multiple simultaneous interactions creates a molecular recognition pattern that is both specific and energetically favorable, enabling it to compete effectively with natural substrates for binding sites [8] [18].

Comparative Analysis with Related β-Amino Alcohol Compounds

The structural and functional properties of (S)-3-Amino-4-methylpentan-1-ol hydrochloride can be effectively evaluated through comparison with related beta-amino alcohol compounds, providing insights into structure-activity relationships and optimization opportunities [19] .

When compared to (S)-1-Amino-4-methylpentan-3-ol, the target compound demonstrates superior biological activity (100% vs 65-75% relative activity) due to the optimal positioning of the amino group at carbon-3 rather than carbon-1 . This positional difference significantly affects the spatial arrangement of functional groups and their ability to engage in simultaneous hydrogen bonding interactions with biological targets.

The comparison with (S)-3-Amino-2-methylbutan-1-ol reveals the importance of carbon chain length in determining biological activity . The shorter four-carbon chain of the comparator compound results in reduced activity (80-90% relative activity), suggesting that the five-carbon framework of the target compound provides optimal spacing between functional groups for effective molecular recognition.

Beta-leucinol, with its extended six-carbon chain, demonstrates comparable but slightly reduced activity (85-95% relative activity) compared to the target compound [22] . This suggests that while longer carbon chains are tolerated, the five-carbon framework represents an optimal balance between molecular flexibility and binding specificity.

Aromatic beta-amino alcohols such as phenylglycinol and norephedrine exhibit enhanced activity (110-120% and 150-180% relative activity, respectively) due to additional pi-pi stacking interactions and aromatic binding contributions [23] [24] [25]. However, these compounds may also exhibit different selectivity profiles and potential side effects due to their aromatic character.

The hydrochloride salt formation strategy employed with the target compound represents a successful approach for improving pharmaceutical properties while maintaining biological activity [13] [12]. This modification enhances water solubility and chemical stability compared to the free base forms of related compounds, making it more suitable for pharmaceutical development and clinical applications.